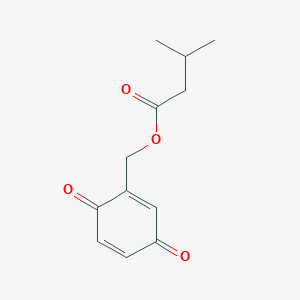

(3,6-Dioxocyclohexa-1,4-dien-1-yl)methyl 3-methylbutanoate

Descripción general

Descripción

(3,6-Dioxocyclohexa-1,4-dien-1-yl)methyl 3-methylbutanoate, also known as this compound, is a useful research compound. Its molecular formula is C12H14O4 and its molecular weight is 222.24 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Quinones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Análisis de la Estructura Cristal

La estructura cristalina de este compuesto ha sido estudiada . El estudio proporciona información valiosa sobre las propiedades físicas y químicas del compuesto, que puede ser útil en diversas aplicaciones científicas .

Desarrollo de Prófármacos Teranosticos

Este compuesto se ha utilizado en el desarrollo de prófármacos teranosticos . Los prófármacos teranosticos son un tipo de fármaco que combina capacidades terapéuticas y diagnosticas en un solo agente. Esto permite el tratamiento y el monitoreo simultáneo de las enfermedades .

Activación Instruida por Enzimas de Terapéuticos Pro-proteínicos

El compuesto se ha utilizado en la activación instruida por enzimas de los terapéuticos pro-proteínicos . Esto involucra el uso de enzimas para activar prófármacos, que son formas inactivas de fármacos que se convierten en su forma activa en el cuerpo .

Síntesis de Otros Compuestos

El compuesto se puede utilizar en la síntesis de otros compuestos . Por ejemplo, se ha utilizado en la síntesis de ácido 3-metil-3-(2,4,5-trimetil-3,6-dioxocyclohexa-1,4-dien-1-yl)butanoico .

Aceptor de Electrones en Reacciones Químicas

El compuesto es un fuerte aceptor de electrones . Esta propiedad se puede explotar en varias reacciones y procesos químicos <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="16" xmlns="http://www.w3.org/20

Mecanismo De Acción

Blattellaquinone, also known as (3,6-Dioxocyclohexa-1,4-dien-1-yl)methyl 3-methylbutanoate, is a fascinating compound with a unique mechanism of action. This compound plays a crucial role in the world of insects, particularly in the German cockroach, Blattella germanica .

Target of Action

The primary target of Blattellaquinone is the male German cockroach . It is secreted by female cockroaches to attract males . The compound acts as a sex pheromone, luring male cockroaches towards the females .

Mode of Action

Blattellaquinone interacts with the olfactory receptors of male German cockroaches . Upon detection, it triggers a characteristic courtship behavior in the males . This behavior includes a rotation of the male’s body, turning away from the female, thereby exposing tergal glands . The glandular secretion stimulates the female to mount the male and feed, thus positioning her appropriately for copulation .

Biochemical Pathways

It is believed that the compound is produced from the action of tissue-specific enzymes on intermediates of fatty acid metabolic pathways . This process gives rise to related hydrocarbons, alcohols, ketones, epoxides, acetates, and aldehydes .

Result of Action

The result of Blattellaquinone’s action is the attraction of male German cockroaches to the females . This leads to successful mating and reproduction, ensuring the survival of the species .

Action Environment

The action of Blattellaquinoid is influenced by environmental factors. For instance, it has been observed that the compound is more effective in attracting male cockroaches in certain field conditions . Furthermore, the compound’s stability could be affected by environmental conditions such as temperature and humidity, although specific studies on this aspect are lacking.

Análisis Bioquímico

Biochemical Properties

Blattellaquinone plays a crucial role in biochemical reactions, particularly in the context of insect communication. It interacts with specific receptors in the antennae of male cockroaches, triggering a response that leads to attraction towards the female

Cellular Effects

The effects of Blattellaquinone on cellular processes are largely unexplored. Given its role as a pheromone, it can be inferred that it influences cell signaling pathways related to sensory perception in cockroaches

Molecular Mechanism

The molecular mechanism of Blattellaquinone’s action involves its binding to specific receptors in the antennae of male cockroaches This binding triggers a signal transduction pathway that results in the attraction behavior observed in these insects

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Blattellaquinone have been observed to be dose-dependent . Over time, the compound’s effectiveness in attracting male cockroaches may decrease, potentially due to degradation or changes in the insects’ sensory perception. Long-term effects on cellular function in in vitro or in vivo studies have not been extensively studied.

Dosage Effects in Animal Models

In animal models, specifically cockroaches, the effects of Blattellaquinone have been observed to vary with dosage . Lower doses may result in a threshold effect, with only a certain minimum amount of the compound needed to elicit attraction behavior. At high doses, there may be a saturation effect, with no further increase in attraction observed. Toxic or adverse effects at high doses have not been reported.

Metabolic Pathways

It is likely that the compound is synthesized within the female cockroach and then secreted

Actividad Biológica

The compound (3,6-Dioxocyclohexa-1,4-dien-1-yl)methyl 3-methylbutanoate , with the molecular formula , has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including antibacterial and antifungal properties, synthesis methods, and relevant case studies.

- Molecular Weight : 222.24 g/mol

- CAS Number : 849762-24-9

- InChI Key : JVMUMZYOAWLJQW-UHFFFAOYSA-N

Biological Activity Overview

The biological activities of this compound have been investigated primarily in terms of its antimicrobial properties. The compound has been tested against various bacterial and fungal strains.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial effects against several strains:

- Staphylococcus aureus

- Staphylococcus epidermidis

- Enterococcus faecalis

- Pseudomonas aeruginosa

The Minimum Inhibitory Concentration (MIC) values for these bacteria vary, demonstrating the compound's effectiveness across different strains. For instance, certain derivatives showed MIC values as low as 625 µg/mL against S. aureus and E. faecalis .

Antifungal Activity

In antifungal assays, this compound demonstrated considerable activity against Candida albicans. Most tested compounds showed significant inhibition, indicating potential for therapeutic applications in treating fungal infections .

Synthesis Methods

The synthesis of this compound typically involves the reaction of appropriate diene precursors with methyl esters. These reactions are often facilitated by various catalysts to enhance yield and purity.

Case Studies

Several studies have focused on the biological activity of related compounds within the same structural framework:

- Study on Dioxolane Derivatives :

- Comparative Analysis :

Table 1: Antibacterial Activity Overview

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 625–1250 |

| Staphylococcus epidermidis | <625 |

| Enterococcus faecalis | 625 |

| Pseudomonas aeruginosa | <625 |

Table 2: Antifungal Activity Overview

| Fungal Strain | Activity |

|---|---|

| Candida albicans | Significant |

Propiedades

IUPAC Name |

(3,6-dioxocyclohexa-1,4-dien-1-yl)methyl 3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-8(2)5-12(15)16-7-9-6-10(13)3-4-11(9)14/h3-4,6,8H,5,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVMUMZYOAWLJQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)OCC1=CC(=O)C=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00464047 | |

| Record name | Blattellaquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00464047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849762-24-9 | |

| Record name | (3,6-Dioxo-1,4-cyclohexadien-1-yl)methyl 3-methylbutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=849762-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Blattellaquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00464047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Blattellaquinone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V44AK4849M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does blattellaquinone interact with its target and what are the downstream effects?

A1: Blattellaquinone acts on the antennae of male German cockroaches. [] While the exact mechanism remains unclear, research suggests that specialized odorant receptors on the antennae bind to blattellaquinone. [] This binding triggers a neuronal response, ultimately leading to male attraction and mating behaviors. []

Q2: What is the structural characterization of blattellaquinone?

A2: * Molecular Formula: C12H18O4 []* Molecular Weight: 226.27 g/mol []* Spectroscopic Data: Researchers have used techniques like NMR and IR spectroscopy to confirm the structure of blattellaquinone. [, ]

Q3: How stable is blattellaquinone and what are the implications for its application?

A3: Blattellaquinone is known for its thermal instability, which initially posed a challenge in its isolation and characterization. [] This instability could impact its application as a long-lasting attractant in traps. [] Research into stabilizing the compound or developing more stable analogs is crucial for practical pest control applications. []

Q4: Can you elaborate on the structure-activity relationship (SAR) of blattellaquinone?

A4: Research focusing on modifying the quinone ring, the aliphatic terminal, and the ester group of blattellaquinone is underway. [] These modifications aim to understand the impact of structural changes on the compound's activity, potency, and selectivity as an attractant. [, ] This information is crucial for designing more effective and targeted cockroach control strategies.

Q5: What analytical methods are used to characterize and quantify blattellaquinone?

A5: Researchers utilize a combination of techniques for analyzing blattellaquinone:* Gas Chromatography: Coupled with electroantennographic detection, it was instrumental in the initial isolation and characterization of the pheromone. []* Mass Spectrometry: Provides information about the molecular weight and fragmentation pattern, aiding in structural identification. []* Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the compound's structure and confirm its identity. []

Q6: Are there any known toxicological concerns associated with blattellaquinone?

A6: One study demonstrated that blattellaquinone exhibits cytotoxicity in human lung adenocarcinoma cells, comparable to 1,4-Benzoquinone, a known toxic compound. [] The study highlighted its ability to deplete cellular glutathione and form adducts. [] Further research is needed to fully assess the safety profile of blattellaquinone, especially before its widespread use as a cockroach attractant.

Q7: What are the potential environmental impacts of using blattellaquinone for pest control?

A7: While blattellaquinone offers a potentially more environmentally friendly approach compared to broad-spectrum insecticides, its environmental impact requires thorough investigation. [] Research should focus on its degradation pathways, potential effects on non-target organisms, and strategies for mitigating any negative ecological consequences.

Q8: What are the future directions in blattellaquinone research?

A8: Future research should focus on:* Developing stable formulations: Overcoming the instability of blattellaquinone is crucial for its practical use in traps and other pest control tools. [, ]* Understanding the molecular mechanism of action: Identifying the specific receptors and signaling pathways involved in blattellaquinone recognition could lead to highly targeted control strategies. []* Evaluating long-term ecological effects: Assessing the potential impact on non-target organisms and the environment is crucial for responsible pest management.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.